Cas no 30436-23-8 (4-(diethylcarbamoyl)butanoic acid)

4-(Diethylcarbamoyl)butanoic acid is a versatile carboxylic acid derivative featuring a diethylcarbamoyl functional group. Its molecular structure, combining both amide and carboxylic acid moieties, makes it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits good solubility in polar organic solvents, facilitating its use in reactions such as amide couplings or esterifications. Its diethylcarbamoyl group enhances reactivity in nucleophilic substitutions, while the carboxylic acid allows for further derivatization. This dual functionality makes it particularly useful in the preparation of bioactive molecules, peptidomimetics, and specialty polymers. The compound is typically supplied in high purity, ensuring consistent performance in synthetic workflows.
4-(diethylcarbamoyl)butanoic acid structure
30436-23-8 structure
Product Name:4-(diethylcarbamoyl)butanoic acid
CAS No:30436-23-8
MF:C9H17NO3
MW:187.236182928085
CID:1442801
PubChem ID:5057876
Update Time:2025-10-28

4-(diethylcarbamoyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 5-(diethylamino)-5-oxo-
    • EN300-65107
    • CS-0256692
    • SCHEMBL15378315
    • 4-(diethylcarbamoyl)butanoicAcid
    • AKOS000129739
    • G34252
    • 30436-23-8
    • Z90311834
    • XYMWLIJFLBQNMI-UHFFFAOYSA-N
    • MFCD03376264
    • 4-diethylcarbamoyl-butyric acid
    • LS-12602
    • ALBB-033305
    • 4-(diethylcarbamoyl)butanoic Acid
    • 5-(diethylamino)-5-oxopentanoic acid
    • 4-(diethylcarbamoyl)butanoic acid
    • Inchi: 1S/C9H17NO3/c1-3-10(4-2)8(11)6-5-7-9(12)13/h3-7H2,1-2H3,(H,12,13)
    • InChI Key: XYMWLIJFLBQNMI-UHFFFAOYSA-N
    • SMILES: O=C(CCCC(=O)O)N(CC)CC

Computed Properties

  • Exact Mass: 187.12091
  • Monoisotopic Mass: 187.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.6A^2
  • XLogP3: 0.2

Experimental Properties

  • PSA: 57.61

4-(diethylcarbamoyl)butanoic acid Pricemore >>

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Additional information on 4-(diethylcarbamoyl)butanoic acid

Professional Introduction to 4-(diethylcarbamoyl)butanoic Acid (CAS No. 30436-23-8)

4-(diethylcarbamoyl)butanoic acid, with the chemical identifier CAS No. 30436-23-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in drug development and molecular research. The molecular structure of 4-(diethylcarbamoyl)butanoic acid consists of a butanoic acid backbone substituted with a diethylcarbamoyl group, which imparts distinct chemical properties and reactivity patterns.

The synthesis and characterization of 4-(diethylcarbamoyl)butanoic acid have been subjects of extensive research, particularly in the context of developing novel pharmacophores. The diethylcarbamoyl moiety is known for its ability to enhance the solubility and bioavailability of associated molecules, making it a valuable component in medicinal chemistry. Recent studies have highlighted the compound's role in modulating biological pathways, particularly those involving enzyme inhibition and receptor interaction.

In the realm of drug discovery, 4-(diethylcarbamoyl)butanoic acid has been explored as a precursor for more complex derivatives. Its structural flexibility allows for modifications that can fine-tune its pharmacological properties, making it a versatile building block in synthetic chemistry. Researchers have been particularly interested in its potential as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

The pharmacological activity of 4-(diethylcarbamoyl)butanoic acid has been investigated in various preclinical models. Initial studies suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses. The diethylcarbamoyl group, in particular, has been shown to interact with specific amino acid residues in target proteins, thereby modulating their function. This interaction has been linked to reduced pro-inflammatory cytokine production, indicating potential therapeutic benefits in conditions such as arthritis and inflammatory bowel disease.

Advanced spectroscopic techniques have been employed to elucidate the structural and conformational properties of 4-(diethylcarbamoyl)butanoic acid. Nuclear magnetic resonance (NMR) spectroscopy has revealed detailed insights into its molecular dynamics, while X-ray crystallography has provided high-resolution structures of its complexes with biological targets. These studies have not only enhanced our understanding of the compound's behavior but also guided the design of more effective derivatives.

The role of computational chemistry in studying 4-(diethylcarbamoyl)butanoic acid cannot be overstated. Molecular modeling simulations have been used to predict binding affinities and optimize drug-like properties. These computational approaches have complemented experimental efforts, allowing researchers to rapidly screen large libraries of compounds for potential therapeutic activity. The integration of experimental data with computational predictions has led to more efficient drug discovery pipelines.

In conclusion, 4-(diethylcarbamoyl)butanoic acid (CAS No. 30436-23-8) represents a promising compound in the field of pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs and understanding complex biological mechanisms. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow further.

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